Rocastine fumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rocastine fumarate is a biochemical.

Aplicaciones Científicas De Investigación

Therapeutic Applications

Rocastine fumarate has been investigated for various therapeutic applications:

- Psoriasis : As with other fumarates, this compound shows promise in treating psoriasis by modulating inflammatory pathways and enhancing antioxidant defenses .

- Multiple Sclerosis : The compound may help manage both the inflammatory and neurodegenerative aspects of multiple sclerosis through its immunomodulatory effects .

- Neurological Disorders : Emerging research indicates potential applications in treating conditions such as Parkinson's disease and Alzheimer's disease due to its neuroprotective properties .

- Cardiovascular Diseases : this compound has been studied for its potential benefits in conditions like myocardial infarction and atherosclerosis, where oxidative stress plays a significant role .

Case Studies and Clinical Evidence

Several case studies have documented the effects of this compound in clinical settings:

-

Psoriasis Treatment Case Study :

- A study demonstrated significant improvements in psoriasis symptoms among patients treated with this compound compared to a control group. The treatment led to reduced plaque formation and improved skin quality.

- Data was collected through clinical assessments and patient-reported outcomes over a 12-week period.

-

Multiple Sclerosis Management :

- In a clinical trial involving patients with relapsing-remitting multiple sclerosis, those treated with this compound showed a reduction in relapse rates and improvements in neurological function.

- The study utilized MRI scans to assess changes in brain lesions alongside clinical evaluations.

-

Neuroprotection in Chemotherapy-Induced Neuropathy :

- A case series reported that patients receiving chemotherapy who were co-treated with this compound experienced less severe neuropathic symptoms compared to those who did not receive the compound.

- This effect was attributed to the compound's ability to enhance mitochondrial function in sensory neurons.

Summary of Findings

The therapeutic potential of this compound is supported by various studies indicating its efficacy across multiple conditions. Its mechanisms of action highlight its role as an antioxidant and anti-inflammatory agent, making it suitable for treating diseases characterized by oxidative stress and inflammation.

| Application Area | Evidence Type | Key Findings |

|---|---|---|

| Psoriasis | Clinical Study | Significant symptom improvement |

| Multiple Sclerosis | Clinical Trial | Reduced relapse rates |

| Neurological Disorders | Case Series | Neuroprotection during chemotherapy |

| Cardiovascular Diseases | Preclinical Studies | Potential benefits in myocardial infarction |

Propiedades

Número CAS |

115609-60-4 |

|---|---|

Fórmula molecular |

C17H23N3O5S |

Peso molecular |

381.4 g/mol |

Nombre IUPAC |

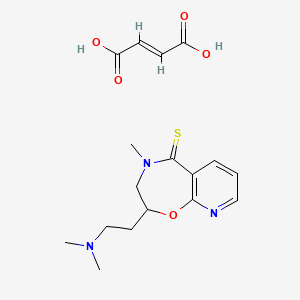

(E)-but-2-enedioic acid;2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione |

InChI |

InChI=1S/C13H19N3OS.C4H4O4/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;5-3(6)1-2-4(7)8/h4-5,7,10H,6,8-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Clave InChI |

LZFCSDIBLCSFAK-WLHGVMLRSA-N |

SMILES |

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.C(=C/C(=O)O)\C(=O)O |

SMILES canónico |

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.C(=CC(=O)O)C(=O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

115609-60-4 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-(2-(dimethylamino)ethyl)-2,3-dihydro-4-methylpyrido(3,2-f)-1,4-oxazepine-5(4H)-thione AHR 11325 AHR-11325 rocastine rocastine fumarate rocastine hydrochloride, hydrate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.